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Compound of Interest

Compound Name: Orotirelin

Cat. No.: B1677496

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotirelin (also known as CG-3509) is a synthetic analogue of the thyrotropin-releasing
hormone (TRH).[1][2][3] As a tripeptide derivative, it has been investigated for its potential
therapeutic effects, particularly in the central nervous system. This technical guide provides an
in-depth overview of the chemical structure and synthesis of Orotirelin, aimed at professionals
in drug development and scientific research. The document details plausible synthetic
methodologies, characterization data, and the associated signaling pathways.

Chemical Structure and Properties

Orotirelin is a modified tripeptide, the structure of which is based on the endogenous TRH
(pyroglutamyl-histidyl-prolinamide). The key modification in Orotirelin is the acylation of the N-
terminus of the histidyl residue with orotic acid.

Table 1: Chemical Identifiers and Properties of Orotirelin

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1677496?utm_src=pdf-interest
https://www.benchchem.com/product/b1677496?utm_src=pdf-body
https://m.youtube.com/watch?v=1Dgz9Pky6WA
https://pmc.ncbi.nlm.nih.gov/articles/PMC10608620/
https://pubmed.ncbi.nlm.nih.gov/37145869/
https://www.benchchem.com/product/b1677496?utm_src=pdf-body
https://www.benchchem.com/product/b1677496?utm_src=pdf-body
https://www.benchchem.com/product/b1677496?utm_src=pdf-body
https://www.benchchem.com/product/b1677496?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference

N-[(2S)-1-[(2S)-2-
carbamoylpyrrolidin-1-yl]-3-

IUPAC Name (1H-imidazol-5-yl)-1- [1]
oxopropan-2-yl]-2,4-dioxo-1H-

pyrimidine-6-carboxamide

Molecular Formula C16H19N705 [11[415]
Molecular Weight 389.37 g/mol [1][5]
CAS Number 62305-86-6 [1][5]

C1C--INVALID-LINK--

Canonical SMILES NC(=0)C3=CC(=0O)NC(=O)N3 [1][4]
">SC@HC(=0O)N
CG-3509, Orotyl-His-Pro-NH2,
Synonyms o [1][3]
Orotirelinum

Synthesis of Orotirelin

While a specific, detailed, and publicly available protocol for the synthesis of Orotirelin is not
readily found in the scientific literature, its structure as a modified peptide suggests that its
synthesis can be achieved through established methods of peptide chemistry, namely solid-
phase peptide synthesis (SPPS) and solution-phase synthesis. Below are detailed,
representative protocols for both approaches.

Experimental Protocol 1: Solid-Phase Peptide Synthesis
(SPPS)

Solid-phase peptide synthesis offers a streamlined approach for the synthesis of peptides and
their analogues, with the growing peptide chain anchored to a solid support.

1. Resin Preparation and First Amino Acid Attachment:

e A suitable resin, such as a Rink amide resin, is chosen to yield a C-terminal amide upon
cleavage.
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e The resin is swelled in a suitable solvent like dimethylformamide (DMF).

» The first amino acid, Fmoc-L-proline, is activated using a coupling agent (e.g., HBTU, HATU)
and a base (e.g., DIPEA) and coupled to the resin.

2. Elongation of the Peptide Chain:

e The Fmoc protecting group on the proline residue is removed using a solution of piperidine in
DMF.

e The next amino acid, Fmoc-L-histidine(Trt)-OH, is activated and coupled to the deprotected
proline on the resin. The trityl (Trt) group protects the imidazole side chain of histidine.

e This deprotection and coupling cycle is repeated for the subsequent amino acid.
3. Acylation with Orotic Acid:

o Following the removal of the Fmoc group from the N-terminal histidine, the peptide-resin is
treated with orotic acid that has been pre-activated. Activation of orotic acid's carboxylic acid
can be achieved using a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) or
HATU.

4. Cleavage and Deprotection:

e The resin-bound, fully protected Orotirelin is treated with a cleavage cocktail, typically
containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to
remove the peptide from the resin and cleave the side-chain protecting group from histidine.

5. Purification:

e The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is
washed.

e The crude Orotirelin is then purified using reverse-phase high-performance liquid
chromatography (RP-HPLC).

Table 2: Representative Reagents for Solid-Phase Synthesis of Orotirelin
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Step Reagent/Solvent Purpose

Resin Swelling Dimethylformamide (DMF) Prepares the resin for reaction.

_ _ _ Fmoc-amino acids, . ,
Amino Acid Coupling Peptide bond formation.
HBTU/HATU, DIPEA

Removes the N-terminal

Fmoc Deprotection 20% Piperidine in DMF ]
protecting group.
) Orotic acid, DCC/HATU, ) ) )
Acylation Adds the orotic acid moiety.
DIPEA
Cleaves the peptide from the
Cleavage TFA, TIS, Water resin and removes side-chain

protecting groups.

o Acetonitrile/Water with 0.1% o
Purification TEA RP-HPLC purification.

Experimental Workflow for Solid-Phase Synthesis of Orotirelin

Click to download full resolution via product page

Caption: Solid-phase synthesis workflow for Orotirelin.

Experimental Protocol 2: Solution-Phase Synthesis

Solution-phase synthesis involves carrying out the reactions in a homogeneous solution, with
purification of intermediates at each step.

1. Dipeptide Formation (His-Pro-NH2):

o N-terminally protected L-histidine (e.g., Boc-His(Trt)-OH) is coupled with L-prolinamide using
a coupling agent such as DCC or EDC in a suitable organic solvent (e.g., dichloromethane).
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e The resulting protected dipeptide, Boc-His(Trt)-Pro-NH2, is purified by chromatography or
crystallization.

2. N-terminal Deprotection:

e The Boc protecting group is removed from the dipeptide using an acid, such as trifluoroacetic
acid (TFA) in dichloromethane, to yield His(Trt)-Pro-NH2.

3. Acylation with Orotic Acid:

» Orotic acid is activated (e.g., as an acid chloride or with a coupling agent) and reacted with
the deprotected dipeptide in the presence of a base to form Orotyl-His(Trt)-Pro-NH2.

4. Final Deprotection:

» The trityl protecting group on the histidine side chain is removed by mild acid treatment to
yield crude Orotirelin.

5. Purification:

e The final product is purified by recrystallization or column chromatography, followed by RP-
HPLC if necessary.

Table 3: Representative Reagents for Solution-Phase Synthesis of Orotirelin

Step Reagent/Solvent Purpose

) ] ) Boc-His(Trt)-OH, Prolinamide, ) ]
Dipeptide Coupling DCC/EDC. DCM Forms the protected dipeptide.

Removes the N-terminal

Boc Deprotection TFAin DCM ]
protecting group.
Acylation Activated Orotic Acid, DIPEA Adds the orotic acid moiety.
] ] ) Removes the histidine side-
Trt Deprotection Mild Acid

chain protecting group.

o Recrystallization/Chromatogra N ]
Purification Purifies the final product.
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Logical Flow for Solution-Phase Synthesis of Orotirelin
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Caption: Solution-phase synthesis logical flow for Orotirelin.

Characterization and Data Presentation

The characterization of synthetic Orotirelin is crucial to confirm its identity and purity. The
primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy
and Mass Spectrometry (MS), often coupled with High-Performance Liquid Chromatography
(HPLC).

Table 4: Expected Analytical Data for Orotirelin

Technique Expected Observations

Signals corresponding to the protons of the
orotic acid, histidine, and proline residues. The

1H NMR chemical shifts and coupling constants would be
indicative of the specific amino acid

environments and their connectivity.

Resonances for each unique carbon atom in the

molecule, including the carbonyl carbons of the
13C NMR peptide bonds and the orotic acid moiety, as

well as the carbons of the aromatic and aliphatic

side chains.

A molecular ion peak corresponding to the

calculated mass of Orotirelin ((M+H]* at m/z
Mass Spectrometry (ESI-MS) ] ]

390.15). Fragmentation patterns would confirm

the sequence of the modified peptide.

A single major peak under optimized gradient
conditions, indicating the purity of the

HPLC synthesized compound. The retention time is
specific to the molecule and the

chromatographic conditions.

Signaling Pathway of Orotirelin
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As a TRH analogue, Orotirelin is expected to exert its biological effects by binding to and
activating TRH receptors. These receptors are G-protein coupled receptors (GPCRs) that
primarily signal through the Gg/11 protein pathway.

Upon binding of Orotirelin to the TRH receptor, the Gaq subunit of the associated G-protein is
activated. This activation leads to the stimulation of phospholipase C (PLC), which in turn
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to
IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium
(Caz*). The increased cytosolic Caz+* and DAG collectively activate protein kinase C (PKC),
which then phosphorylates various downstream target proteins, leading to a cellular response.

Signaling Pathway of Orotirelin via the TRH Receptor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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